Lipophilicity (clogP) vs. Des-Methyl Analog
The tertiary dimethylamino group in 2-[3-(dimethylamino)oxolan-3-yl]ethan-1-ol imparts higher calculated lipophilicity compared to the primary amine analog 2-[3-(aminomethyl)oxolan-3-yl]ethan-1-ol. Using consensus clogP prediction (ChemAxon/Molinspiration method), the target compound yields a clogP of approximately 0.12, whereas the des‑methyl analog returns a clogP of –0.48 [1]. This 0.60 log unit difference corresponds to a roughly 4‑fold higher theoretical partition coefficient, which can influence membrane permeability and non‑specific protein binding in cell‑based assays.
| Evidence Dimension | Calculated n‑octanol/water partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 0.12 (ChemAxon consensus estimate) |
| Comparator Or Baseline | 2-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol: clogP ≈ –0.48 |
| Quantified Difference | ΔclogP ≈ +0.60 (ca. 4‑fold higher partition coefficient) |
| Conditions | In silico prediction using ChemAxon/Molinspiration consensus method; no experimental logP data available. |
Why This Matters
Higher clogP may favour passive membrane permeability in cell‑based assays, making the dimethylamino variant a more suitable starting point for CNS or intracellular target programmes where the primary amine analog would be insufficiently lipophilic.
- [1] Chembase.cn. 2-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol Entry. (Computed properties used for clogP comparison.) View Source
